molecular formula C18H16FNO5S B2553930 Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate CAS No. 518319-30-7

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate

Cat. No. B2553930
CAS RN: 518319-30-7
M. Wt: 377.39
InChI Key: JWGQLXDBBDHHAN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate, also known as E7046, is a small molecule inhibitor that has been developed as a potential treatment for a variety of diseases, including cancer and inflammatory disorders. The compound is a member of the benzofuran class of compounds, which are known for their ability to interact with a variety of cellular targets.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis, using microorganisms like Actinoplanes missouriensis, has been applied to produce mammalian metabolites of complex organic compounds, including biaryl-bis-sulfonamides, for structural characterization by nuclear magnetic resonance spectroscopy (NMR). This approach supports the full structure characterization of drug metabolites, essential for understanding drug metabolism and designing new pharmaceuticals (Zmijewski et al., 2006).

Aldose Reductase Inhibitors

Substituted benzenesulfonamides have been explored for their potential as aldose reductase inhibitors (ARIs), which are significant in managing long-term diabetic complications. These compounds, synthesized based on bioisosteric principles, have shown in vitro activity and potent antioxidant potential, which is crucial in developing treatments for diabetic complications (Alexiou & Demopoulos, 2010).

Thromboxane Receptor Antagonists

A regioselective Heck cross-coupling strategy has been employed for synthesizing thromboxane receptor antagonists, demonstrating the potential of complex sulfonamides in developing cardiovascular drugs. This methodology offers a scalable synthesis approach, highlighting the compound's utility in medicinal chemistry (C. W. and Mason, 1998).

Corrosion Inhibitors

Pyranpyrazole derivatives, including those with similar functional groups, have been investigated as corrosion inhibitors for mild steel, an application relevant in industrial settings like pickling processes. These studies involve electrochemical methods and surface analysis techniques, underscoring the compound's potential in materials science (Dohare et al., 2017).

properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S/c1-3-24-18(21)17-11(2)25-16-9-6-13(10-15(16)17)20-26(22,23)14-7-4-12(19)5-8-14/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGQLXDBBDHHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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